molecular formula C10H18O B158629 2-tert-Butylcyclohexanone CAS No. 1728-46-7

2-tert-Butylcyclohexanone

Cat. No.: B158629
CAS No.: 1728-46-7
M. Wt: 154.25 g/mol
InChI Key: ZRYDPLOWJSFQAE-UHFFFAOYSA-N
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Description

2-tert-Butylcyclohexanone is an organic compound with the molecular formula C10H18O. It is a cyclohexanone derivative where a tert-butyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its applications in various fields, including fragrance, pharmaceuticals, and organic synthesis .

Preparation Methods

2-tert-Butylcyclohexanone can be synthesized through several methods:

Chemical Reactions Analysis

2-tert-Butylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction of this compound can yield 2-tert-butylcyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

    Ketals Formation: Reaction with diols such as 1,2-ethanediol or 1,2-propanediol forms ketals.

Common reagents used in these reactions include palladium catalysts for hydrogenation, dimethyl carbonate for oxidation, and various diols for ketal formation. Major products formed include 2-tert-butylcyclohexanol, ketals, and carboxylic acids .

Scientific Research Applications

2-tert-Butylcyclohexanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

2-tert-Butylcyclohexanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its tert-butyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-tert-butylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-10(2,3)8-6-4-5-7-9(8)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYDPLOWJSFQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047081
Record name 2-tert-Butylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-46-7
Record name 2-tert-Butylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1728-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
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Record name Cyclohexanone, 2-(1,1-dimethylethyl)-
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Record name 2-tert-Butylcyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylcyclohexanone
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Record name 2-TERT-BUTYLCYCLOHEXANONE
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Synthesis routes and methods

Procedure details

A solution of 31.25 g. (0.20 mole) t-butylcyclohexanol in 80 ml. of ethyl ether was cooled to 10° C. To this was added dropwise, with stirring, a solution of 21.0 g. (0.07 mole) sodium dichromate dihydrate and 15.75 ml. (0.30 mole) concentrated sulfuric acid in 100 ml. water while maintaining the reaction mixture below 25° C. The mixture was then warmed to room temperature, stirred for two hours, poured onto ice-water, ether layer separated, the aqueous phase extracted again with ether and the combined extracts washed with water, sodium bicarbonate and dried (MgSO4). Evaporation of the ether afforded 30.6 g. (99%) of the desired ketone.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Name
sodium dichromate dihydrate
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
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0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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